Diphenyl[2-(trichlorostannyl)ethyl]phosphane
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Overview
Description
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trichlorostannyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[2-(trichlorostannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Diphenyl[2-(trichlorostannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Tris[2-(diphenylphosphino)ethyl]phosphine
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,1,1-Tris(diphenylphosphinomethyl)ethane
Uniqueness
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
649555-84-0 |
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Molecular Formula |
C14H14Cl3PSn |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
diphenyl(2-trichlorostannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
DUOZCVGFLRWYOI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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